
1-N-Boc-Butan-1,3-diamin-Hydrochlorid
Übersicht
Beschreibung
1-N-Boc-Butane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The formation of Boc-protected amines, such as 1-N-Boc-Butane-1,3-diamine hydrochloride, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of 1-N-Boc-Butane-1,3-diamine hydrochloride consists of a butane chain with amine groups at the 1 and 3 positions. The amine at the 1 position is protected by a Boc (tert-butyl carbamate) group .Chemical Reactions Analysis
The Boc group in 1-N-Boc-Butane-1,3-diamine hydrochloride is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
1-N-Boc-Butane-1,3-diamine hydrochloride is a solid substance . It has a molecular weight of 224.73 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese pharmakologisch aktiver Verbindungen
Diese Verbindung wird bei der Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet. Ihre geschützten Amingruppen ermöglichen selektive Reaktionen, was sie zu einem wertvollen Zwischenprodukt bei der Entwicklung von Arzneimitteln macht .
Herstellung von Spermidinanaloga
Spermidinanaloga, die in der Forschung in den Life Sciences Anwendung finden, werden unter Verwendung von 1-N-Boc-Butan-1,3-diamin-Hydrochlorid hergestellt. Diese Analoga können verwendet werden, um den Polyaminstoffwechsel und seine Auswirkungen auf zelluläre Prozesse zu untersuchen .
Suzuki-Reaktion
In der organischen Chemie ist die Suzuki-Reaktion eine Kreuzkupplungsmethode, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. This compound dient als Reagenz in dieser Reaktion und bietet eine Möglichkeit, stickstoffhaltige Seitenketten in organische Moleküle einzubringen .
Einführung eines C4-Abstandsstücks
Die Verbindung wird verwendet, um ein C4-Abstandsstück in Molekülstrukturen einzuführen. Diese Anwendung ist entscheidend bei der Konstruktion von Molekülen mit bestimmten räumlichen Orientierungen, die ihre chemischen und biologischen Eigenschaften beeinflussen können .
Vernetzungsreagenz
Aufgrund seiner bifunktionalen Natur wirkt this compound als Vernetzungsreagenz. Es kann zwei verschiedene Moleküle oder zwei Teile desselben Moleküls miteinander vernetzen, um komplexere Strukturen zu bilden .
Forschung zur Funktion von Polyaminen
Die Verbindung wird in der Forschung verwendet, die die Funktion von Polyaminen in biologischen Systemen untersucht. Polyamine sind an einer Vielzahl von Zellfunktionen beteiligt, und das Verständnis ihrer Rolle ist entscheidend für Erkenntnisse über Zellwachstum und -proliferation .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft wird this compound verwendet, um die Oberflächeneigenschaften von Materialien zu modifizieren. Dies kann die Wechselwirkung zwischen biologischen Molekülen und Materialoberflächen verbessern, was für die Entwicklung biomedizinischer Geräte wichtig ist .
Chemische Ausbildung
Schließlich wird diese Verbindung in der chemischen Ausbildung verwendet, um verschiedene organische Synthesetechniken und -reaktionen zu demonstrieren. Sie bietet ein praktisches Beispiel dafür, wie Schutzgruppen in der synthetischen Chemie verwendet werden .
Wirkmechanismus
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminobutyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWJSGQPJFHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662578 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-42-2 | |
| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


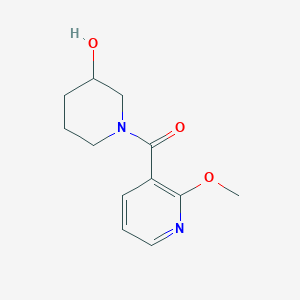
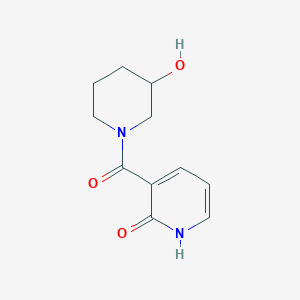
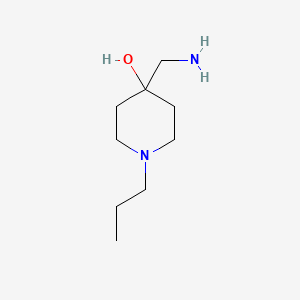
![2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462732.png)
![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)

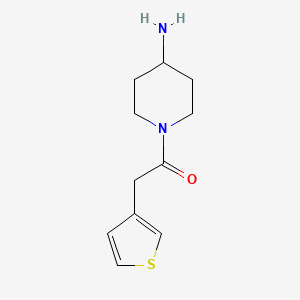
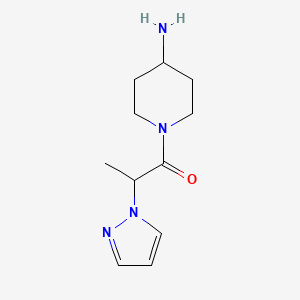
![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)

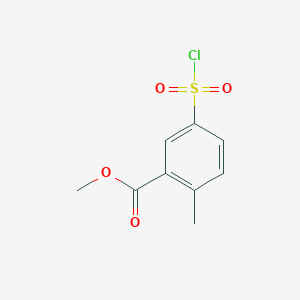
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)
![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)
